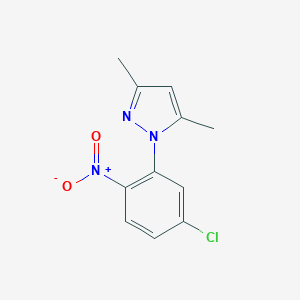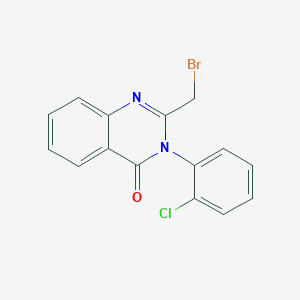![molecular formula C22H17BrN2O4 B417007 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL](/img/structure/B417007.png)
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL is a complex organic compound that features a benzooxazole ring, a bromine atom, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL typically involves multiple steps, starting with the preparation of the benzooxazole ring The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL involves its interaction with molecular targets and pathways. The benzooxazole ring and other functional groups enable the compound to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzooxazol-2-yl-2-methoxy-phenylamine
- 5-(5-Methoxy-benzooxazol-2-yl)-2-methyl-phenylamine
Uniqueness
Compared to similar compounds, 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL is unique due to the presence of the bromine atom and the specific arrangement of methoxy groups
Properties
Molecular Formula |
C22H17BrN2O4 |
|---|---|
Molecular Weight |
453.3g/mol |
IUPAC Name |
2-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]iminomethyl]-4-bromo-6-methoxyphenol |
InChI |
InChI=1S/C22H17BrN2O4/c1-27-18-8-7-13(22-25-16-5-3-4-6-19(16)29-22)10-17(18)24-12-14-9-15(23)11-20(28-2)21(14)26/h3-12,26H,1-2H3 |
InChI Key |
IWVZPBHTBPZUTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N=CC4=C(C(=CC(=C4)Br)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N=CC4=C(C(=CC(=C4)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chlorophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B416926.png)
![2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B416928.png)

![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B416932.png)
![2-Bromobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B416933.png)
![3-{[(E)-(2-bromophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B416934.png)

![2-[2-(2-bromophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B416936.png)
![3-[(3,4-dichlorobenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B416937.png)
![Diethyl 2-[1-(3-fluorobenzoyl)-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B416939.png)

![TETRAMETHYL 6'-(4-METHOXYBENZOYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B416943.png)
![4,5-DIETHYL 2-[1-(4-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B416944.png)
